REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:11][CH:12]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:13][C:14](O)=[O:15].CS(O)(=O)=O>FC(F)(F)C(O)=O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[C:5]2[C:4]=1[CH2:11][CH:12]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:13][C:14]2=[O:15]
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Name
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4-(2',3'-Dimethoxyphenyl)-3-phenylbutyric acid
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Quantity
|
13.3 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1OC)CC(CC(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
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14 mL
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the reaction mixture
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Type
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CUSTOM
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Details
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the trifluoroacetic acid was removed in vacuo and ice water
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Type
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ADDITION
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Details
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was added to the residue
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Type
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ADDITION
|
Details
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Methylene chloride was added
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Type
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CUSTOM
|
Details
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the layers were separated
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Type
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WASH
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Details
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The organic layer was washed with 1N aqueous sodium hydroxide solution, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
Concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized three times from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CC(CC(C2=CC=C1OC)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |